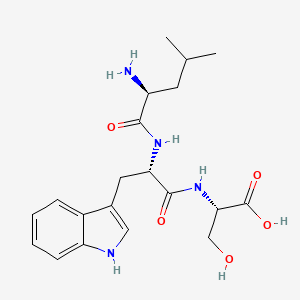![molecular formula C28H24N2 B14243571 Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- CAS No. 210236-49-0](/img/structure/B14243571.png)
Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- is an organic compound with a complex structure It contains aromatic rings and imine groups, making it a versatile molecule in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- typically involves the condensation of 2-methylbenzaldehyde with benzenamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the imine bonds. The reaction mixture is usually heated to promote the condensation process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, 2-methyl-N,N-bis(2-methylphenyl)
- Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)
- Benzenamine, 4,4’-methylenebis
Uniqueness
Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
210236-49-0 |
|---|---|
Fórmula molecular |
C28H24N2 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
1,2-bis(2-methylphenyl)-N,N'-diphenylethane-1,2-diimine |
InChI |
InChI=1S/C28H24N2/c1-21-13-9-11-19-25(21)27(29-23-15-5-3-6-16-23)28(26-20-12-10-14-22(26)2)30-24-17-7-4-8-18-24/h3-20H,1-2H3 |
Clave InChI |
VJWTWYHVHQWUFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)C4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)
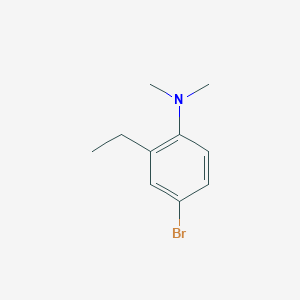
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
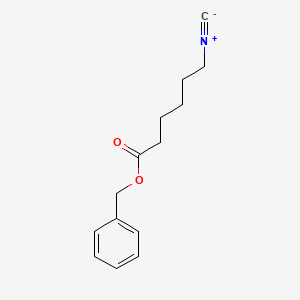
![4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile](/img/structure/B14243518.png)


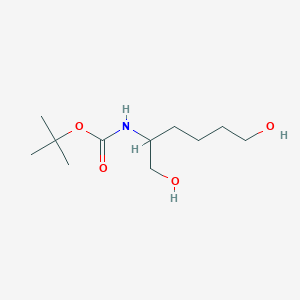
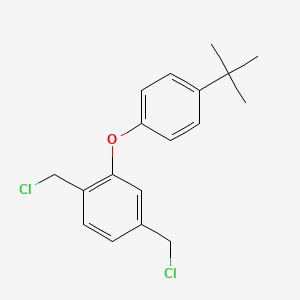
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)
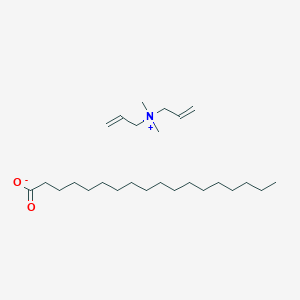

![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
